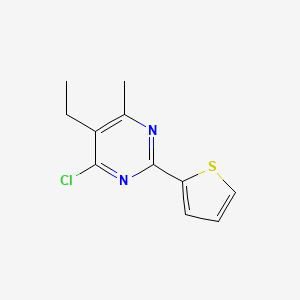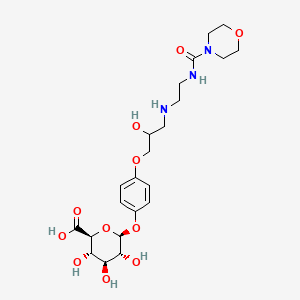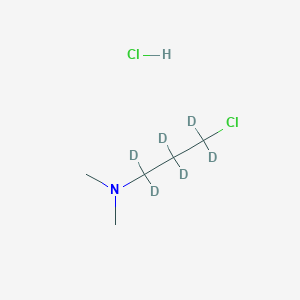
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride is a deuterated analog of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated to introduce deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Chlorination: The deuterated precursor undergoes chlorination to introduce the chlorine atom at the desired position. This step often involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents.
Amination: The chlorinated intermediate is then reacted with dimethylamine to form the final product. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale deuterium exchange reactors.
Continuous Chlorination: The chlorination step is performed in continuous flow reactors to ensure consistent product quality.
Automated Amination: Automated systems are used for the amination step to increase efficiency and reduce human error.
化学反应分析
Types of Reactions
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can convert the compound into its corresponding amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of alcohols or ethers.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
科学研究应用
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride is used in various scientific research fields:
Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It serves as a tracer in metabolic studies due to its stable isotope labeling.
Medicine: The compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is employed in the synthesis of other deuterated compounds used in various industrial applications.
作用机制
The mechanism of action of 3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride involves its interaction with molecular targets through:
Binding to Receptors: The compound can bind to specific receptors, altering their activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Isotope Effects: The presence of deuterium can slow down certain chemical reactions, providing insights into reaction mechanisms.
相似化合物的比较
Similar Compounds
3-chloro-N,N-dimethylpropan-1-amine hydrochloride: The non-deuterated analog.
3-chloro-N,N-dimethylpropan-1-amine-d6 hydrochloride: Another deuterated analog with different deuterium placement.
3-chloro-N,N-dimethylpropan-1-amine-d3 hydrochloride: A partially deuterated analog.
Uniqueness
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride is unique due to its complete deuteration at specific positions, which can significantly alter its physical and chemical properties compared to its non-deuterated and partially deuterated analogs. This makes it particularly valuable in studies requiring precise isotope labeling.
属性
分子式 |
C5H13Cl2N |
|---|---|
分子量 |
164.10 g/mol |
IUPAC 名称 |
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H/i3D2,4D2,5D2; |
InChI 键 |
LJQNMDZRCXJETK-QZWINYPGSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])N(C)C)C([2H])([2H])Cl.Cl |
规范 SMILES |
CN(C)CCCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


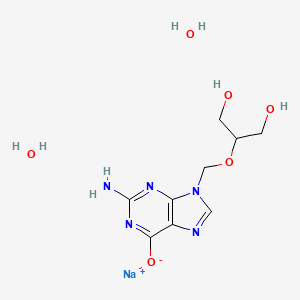
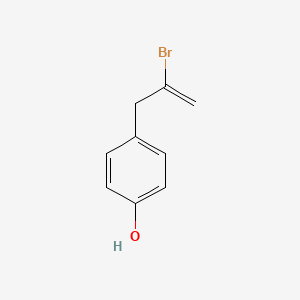
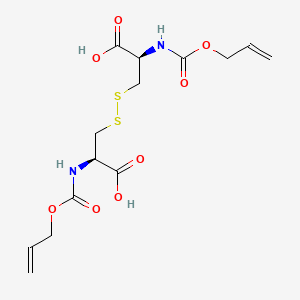
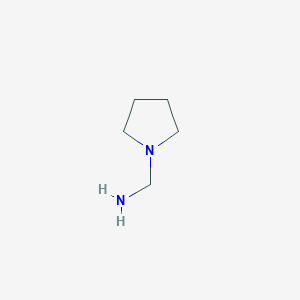
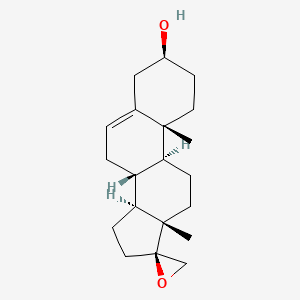
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
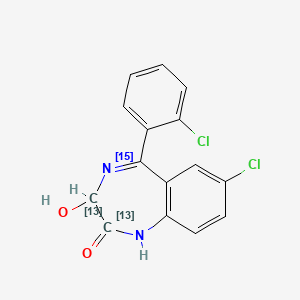
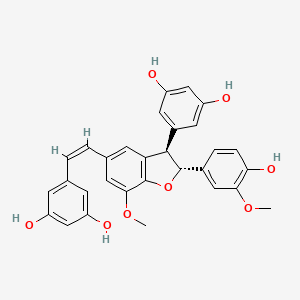
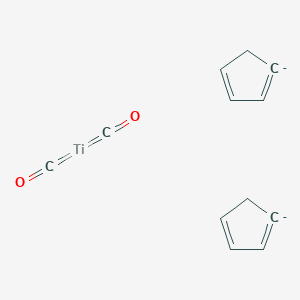
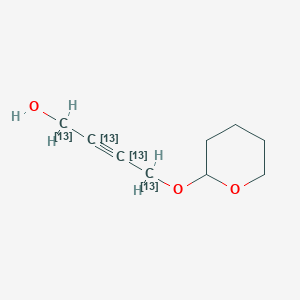
![1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone](/img/structure/B13403051.png)
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)
